Physicochemical Properties of N-Oleoyl Proline: A Technical Guide
Physicochemical Properties of N-Oleoyl Proline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-oleoyl proline is an endogenous N-acyl amino acid, a class of lipid signaling molecules that have garnered increasing interest in recent years for their diverse biological activities.[1][2] Structurally, it consists of oleic acid, an omega-9 monounsaturated fatty acid, linked to the amino acid proline via an amide bond.[3] This lipoamino acid has been identified in various biological matrices, including bovine brain extracts and Drosophila melanogaster larvae.[4] Its association with the enzyme Fatty Acid Amide Hydrolase (FAAH) suggests a potential role in modulating endocannabinoid signaling and related physiological processes, such as pain and inflammation.[4] A thorough understanding of its physicochemical properties is fundamental for research into its biological functions and for its potential development as a therapeutic agent.
Core Physicochemical Properties
The physicochemical characteristics of N-oleoyl proline are summarized in the table below. These properties are crucial for predicting its behavior in biological systems, including its absorption, distribution, metabolism, and excretion (ADME) profile.
| Property | Value | Source |
| Molecular Formula | C₂₃H₄₁NO₃ | |
| Molecular Weight | 379.6 g/mol | |
| Appearance | Solid powder | |
| Solubility | • DMF: 10 mg/mL• DMSO: 12 mg/mL• Ethanol: 12 mg/mL• Ethanol:PBS (pH 7.2) (1:4): 200 µg/mL | |
| logP (Computed) | 7.3 | |
| Critical Micelle Concentration (CMC) | 4.8 µM | |
| Storage Temperature | -20°C | |
| Purity | ≥95% |
Experimental Protocols
Detailed methodologies for determining key physicochemical properties of lipophilic molecules like N-oleoyl proline are outlined below.
Determination of Melting Point (Capillary Method)
Due to their nature as glyceride mixtures, fats and lipids often soften gradually rather than exhibiting a sharp melting point. The capillary method determines the temperature at which the substance begins to rise in a capillary tube.
Methodology:
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A small amount of the N-oleoyl proline sample is melted and drawn into a thin-walled capillary tube to a column length of approximately 10 mm.
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The capillary tube is immediately chilled on ice to solidify the sample.
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The tube is then conditioned at 4-10°C for at least one hour.
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The capillary tube is attached to a calibrated thermometer, ensuring the sample is level with the thermometer's bulb.
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The assembly is submerged in a water bath (or placed in a melting point apparatus) with the sample approximately 30 mm below the water surface.
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The bath is heated at a controlled rate (e.g., 2°C/minute, slowing to 0.5°C/minute near the expected melting point).
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The temperature at which the column of N-oleoyl proline begins to rise in the tube is recorded as the melting point. The process should be repeated for accuracy.
Determination of Lipophilicity (logP)
The partition coefficient (P) is a measure of a compound's differential solubility in two immiscible phases, typically n-octanol and water. LogP, the logarithm of this ratio, is a key indicator of lipophilicity.
Methodology (Shake-Flask Method):
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A solution of N-oleoyl proline is prepared in either water or n-octanol.
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The two immiscible solvents (n-octanol and water, often buffered to a specific pH) are combined in a flask.
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A known amount of the N-oleoyl proline sample is added to the flask.
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The flask is agitated (shaken) until equilibrium is reached, ensuring the compound has fully partitioned between the two phases.
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The mixture is centrifuged to ensure complete separation of the n-octanol and aqueous layers.
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The concentration of N-oleoyl proline in each phase is quantified, typically using High-Performance Liquid Chromatography (HPLC).
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The logP is calculated using the formula: LogP = log₁₀ ([concentration in octanol] / [concentration in aqueous phase]).
Determination of pKa
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For N-oleoyl proline, the carboxylic acid moiety of the proline headgroup is the primary acidic site. While an experimental value is not available, its pKa can be determined through methods like potentiometric titration or by analyzing its solubility at different pH values.
Methodology (pH-Metric Titration):
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A precise amount of N-oleoyl proline is dissolved in a suitable solvent mixture (e.g., water with a co-solvent to aid solubility).
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The solution is placed in a thermostatted vessel with a calibrated pH electrode.
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A standardized solution of a strong base (e.g., NaOH) is added incrementally using a burette.
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The pH of the solution is recorded after each addition of the titrant.
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A titration curve (pH vs. volume of titrant added) is plotted.
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The pKa is determined from the pH at the half-equivalence point, where half of the carboxylic acid has been neutralized. This point corresponds to the inflection point on the first derivative of the titration curve.
Signaling Pathways
N-oleoyl proline belongs to the broader class of N-acyl amino acids (NAAAs), which are recognized as endogenous signaling molecules. While the specific signaling cascade for N-oleoyl proline is not fully elucidated, its metabolic connections provide significant insights into its potential roles.
The primary enzyme associated with the metabolism of many fatty acid amides is Fatty Acid Amide Hydrolase (FAAH). FAAH is a serine hydrolase that degrades these signaling lipids, including the endocannabinoid anandamide, by hydrolyzing the amide bond. Studies have shown that in mice lacking FAAH, levels of N-oleoyl proline were altered, suggesting that it is a substrate for or a modulator of this enzyme.
The interaction with FAAH places N-oleoyl proline within the "endocannabinoidome," a complex signaling system comprising endocannabinoids, related lipid mediators, and their metabolic enzymes and receptors. By potentially competing for FAAH, N-acyl amino acids can indirectly elevate the levels of other endogenous signaling lipids like anandamide, leading to analgesic and anti-inflammatory effects. However, N-acyl amino acids generally do not bind directly to cannabinoid receptors. Other proposed pathways for NAAAs include interactions with G-protein coupled receptors (GPCRs) like GPR18 and modulation of ion channels.
References
- 1. N- Acyl Amino Acids (Elmiric Acids): Endogenous Signaling Molecules with Therapeutic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oleoyl proline | C23H41NO3 | CID 52922068 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
